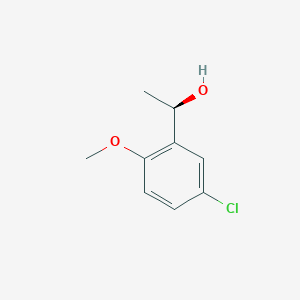![molecular formula C19H21NO4 B13501899 4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a phenylmethyl group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method is to react 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Free Amines: Formed after Boc deprotection.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Mécanisme D'action
The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules, such as peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic Acid: The unprotected form of the compound.
4-[(tert-Butoxycarbonyl)amino]methylphenylboronic Acid: A similar compound with a boronic acid group.
tert-Butyl 4-(Bromomethyl)benzoate: A related compound with a bromomethyl group.
Uniqueness
4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid is unique due to its Boc protecting group, which provides stability and selectivity during synthetic transformations. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(13-7-5-4-6-8-13)14-9-11-15(12-10-14)17(21)22/h4-12,16H,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
SVOJAUSIEWAPMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


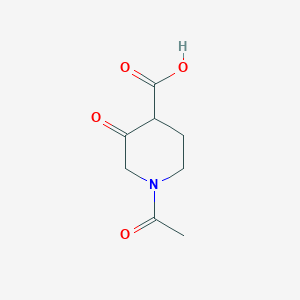
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)


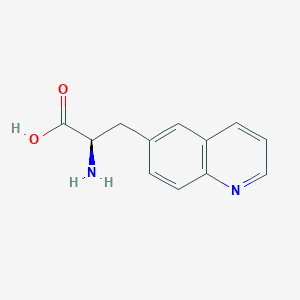
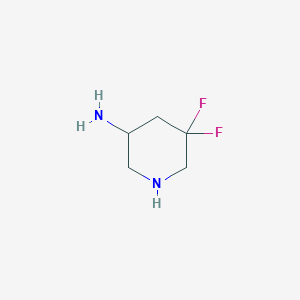
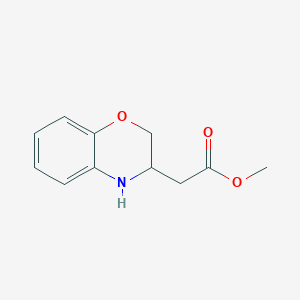
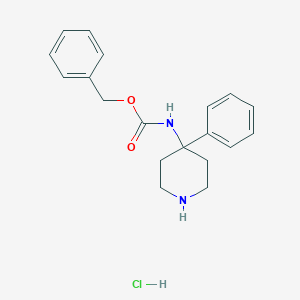
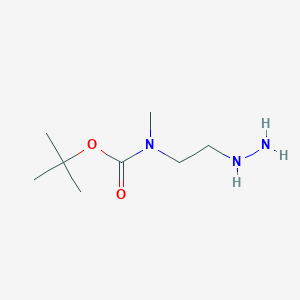
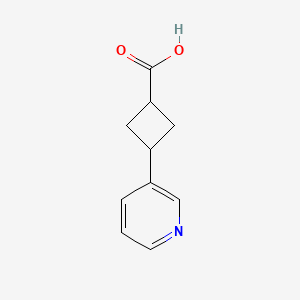
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
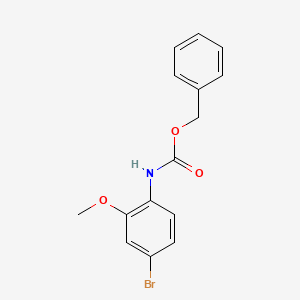
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
